molecular formula C20H28O2 B7761431 Tretinoin CAS No. 97950-17-9

Tretinoin

Cat. No.: B7761431
CAS No.: 97950-17-9
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-YCNIQYBTSA-N
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Description

. It is widely used in dermatology for the treatment of acne, photoaging, and other skin conditions. Tretinoin is also employed in the management of certain types of leukemia.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tretinoin can be synthesized through the oxidation of retinol (vitamin A alcohol) using oxidizing agents such as iodine or air in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the formation of the all-trans isomer.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and formulation processes. The compound is often produced in a pharmaceutical-grade facility to meet regulatory standards for medical use.

Chemical Reactions Analysis

Types of Reactions: Tretinoin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are crucial for its stability and efficacy.

Common Reagents and Conditions:

  • Oxidation: Iodine, air, or other oxidizing agents.

  • Reduction: Hydrogenation processes.

  • Isomerization: Controlled heating and light exposure.

Major Products Formed:

  • Oxidation: Retinaldehyde (retinal), retinoic acid.

  • Reduction: Retinol.

  • Isomerization: Various isomers of retinoic acid.

Scientific Research Applications

Tretinoin has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoid chemistry.

  • Biology: Investigated for its role in cell differentiation, gene expression, and embryonic development.

  • Medicine: Employed in the treatment of acne, photoaging, and certain types of leukemia.

  • Industry: Utilized in the formulation of skincare products and pharmaceuticals.

Mechanism of Action

Tretinoin exerts its effects by binding to retinoic acid receptors (RARs) in the nucleus of cells. This binding alters gene expression, leading to changes in cell growth, differentiation, and apoptosis. In the skin, this compound promotes the turnover of epithelial cells, reduces the cohesiveness of follicular epithelial cells, and decreases micromedo formation.

Comparison with Similar Compounds

  • Retinol: A precursor to tretinoin, used in over-the-counter skincare products.

  • Isothis compound: A more potent retinoid used for severe acne.

  • Adapalene: A synthetic retinoid used for acne treatment.

  • Tazarotene: Another synthetic retinoid used for acne and psoriasis.

  • Alithis compound: Used for skin lesions associated with Kaposi's sarcoma.

  • Bexarotene: Used for cutaneous T-cell lymphoma.

This compound's unique properties and applications make it a valuable compound in both medical and cosmetic fields. Its ability to modulate gene expression and promote cell turnover has led to its widespread use in dermatology and oncology.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Record name tretinoin
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13497-05-7 (hydrochloride salt)
Record name Tretinoin [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID7021239
Record name Retinoic acid
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Molecular Weight

300.4 g/mol
Source PubChem
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Physical Description

Solid
Record name all-trans-Retinoic acid
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Solubility

<0.1 g/100 mL
Record name Tretinoin
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Mechanism of Action

Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown.
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CAS No.

302-79-4, 97950-17-9
Record name Retinoic acid
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Record name cis-Retinoic acid
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Record name all-trans-Retinoic acid
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Melting Point

181 °C
Record name Tretinoin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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